molecular formula C₁₁H₁₂Cl₂N₂O₅ B1141454 (S,S)-meta-nitro-Chloramphenicol CAS No. 1327173-85-2

(S,S)-meta-nitro-Chloramphenicol

Cat. No.: B1141454
CAS No.: 1327173-85-2
M. Wt: 323.13
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S)-meta-nitro-Chloramphenicol is a stereoisomer of Chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is characterized by the presence of a nitro group at the meta position and two chiral centers, which contribute to its unique biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-meta-nitro-Chloramphenicol typically involves several steps:

    Chlorination: The addition of chlorine atoms to the structure.

    Formation of Chiral Centers: This step involves the creation of the (S,S) configuration through stereoselective synthesis.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and chlorination processes, followed by purification steps to ensure the desired stereoisomer is obtained. The use of catalysts and controlled reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S,S)-meta-nitro-Chloramphenicol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized under specific conditions.

    Reduction: The nitro group can also be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

(S,S)-meta-nitro-Chloramphenicol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.

    Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

    Medicine: Explored for its potential as an antibiotic, particularly against resistant strains.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of (S,S)-meta-nitro-Chloramphenicol involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and thus halting protein synthesis. This action is similar to that of Chloramphenicol, but the presence of the nitro group and the specific stereochemistry may influence its binding affinity and spectrum of activity.

Comparison with Similar Compounds

Similar Compounds

    Chloramphenicol: The parent compound, widely used as an antibiotic.

    Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group.

    Florfenicol: Another derivative used in veterinary medicine.

Uniqueness

(S,S)-meta-nitro-Chloramphenicol is unique due to its specific stereochemistry and the presence of the nitro group at the meta position. These features may confer distinct biological properties and potential advantages in overcoming bacterial resistance compared to other similar compounds.

Properties

CAS No.

1327173-85-2

Molecular Formula

C₁₁H₁₂Cl₂N₂O₅

Molecular Weight

323.13

Synonyms

2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide;  2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl)acetamide

Origin of Product

United States

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